molecular formula C13H19NO3 B1608239 Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate CAS No. 232597-44-3

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

Cat. No.: B1608239
CAS No.: 232597-44-3
M. Wt: 237.29 g/mol
InChI Key: INLJWIKBZFLTDE-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate is a chemical compound with the molecular formula C 13 H 19 NO 3 and a molecular weight of 237.29 g/mol . It is identified by several CAS numbers, including 904814-06-8 and 232597-44-3 . This carbamate derivative is a protected aniline featuring a tert-butoxycarbonyl (Boc) group, a cornerstone protecting group in synthetic organic chemistry known for its stability under basic conditions and sensitivity to acidic media. The presence of the 1-hydroxyethyl substituent on the phenyl ring makes it a potential intermediate or building block in organic synthesis. Researchers may utilize this compound in the development of more complex molecules, particularly in pharmaceutical research for the synthesis of active compounds. It serves as a versatile precursor, and its structure suggests it could be used in the preparation of libraries of compounds for screening or in multi-step synthetic routes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human consumption or use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJWIKBZFLTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378044
Record name Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232597-44-3
Record name Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Several synthetic strategies have been reported for the preparation of this compound, including chemical reduction of ketone precursors and enzymatic kinetic resolution. The key approaches are summarized below.

Enzymatic Kinetic Resolution for Enantiopure Compounds

To obtain enantiomerically pure tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate, enzymatic kinetic resolution is employed:

  • Starting Material: Racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate
  • Enzyme: Lipases or other stereoselective enzymes
  • Process: Selective acylation or hydrolysis to separate enantiomers
  • Outcome: Enantiopure (R)- or (S)-enantiomers with high enantiomeric excess

This method is valuable for pharmaceutical applications where the stereochemistry critically affects biological activity. The enzymatic approach was reported to efficiently produce enantiopure compounds suitable for further synthetic transformations.

Synthetic Route via N-BOC-D-Serine and Benzylamine Condensation (Related Carbamate Derivative)

A related preparation method for a t-butyl carbamate derivative with a hydroxyethyl group involves condensation starting from N-BOC-D-Serine:

  • Starting Materials: N-BOC-D-Serine, benzylamine
  • Activation: Formation of mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) as acid scavenger
  • Solvent: Anhydrous ethyl acetate
  • Temperature: -20 to 40 °C (preferably -10 to 5 °C)
  • Reaction Time: 3–5 hours
  • Workup: Extraction, washing, solvent evaporation, crystallization
  • Yield: Up to 90.2%

This method produces (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate, a closely related compound used as an intermediate in lacosamide synthesis.

Parameter Details
Molar ratio (N-BOC-D-Serine:i-BuOCOCl) 1 : 1.1–1.5
Molar ratio (N-BOC-D-Serine:NMM) 1 : 1.1–1.5
Molar ratio (N-BOC-D-Serine:Benzylamine) 1 : 1.1–1.5
Solvent volume 8–10 times by weight of N-BOC-D-Serine
Temperature -20 to 40 °C (preferably -10 to 5 °C)
Reaction time 3–5 hours
Yield 90.2%

This approach emphasizes control of stereochemistry and mild reaction conditions to preserve functional groups and optimize yield.

Additional Notes on Solvent and Reaction Conditions

  • Ethyl acetate is a common solvent for these reactions due to its moderate polarity and ease of removal.
  • Temperature control is critical, especially in the formation of mixed acid anhydrides and subsequent condensation.
  • Use of acid scavengers like N-methylmorpholine prevents side reactions and improves yield.
  • Phase-transfer catalysis and alkylation methods have been reported for related carbamate derivatives but are less directly relevant for the hydroxyethyl derivative discussed here.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Configuration Yield (%) Notes
Chemical Reduction tert-butyl (2-acetylphenyl)carbamate NaBH4, room temperature Racemic (R,S) 84 Simple, efficient, racemic product
Enzymatic Kinetic Resolution Racemic hydroxyethyl carbamate Lipase enzymes, selective acylation/hydrolysis Enantiopure (R or S) Variable For enantiopure synthesis
Condensation from N-BOC-D-Serine N-BOC-D-Serine + benzylamine i-BuOCOCl, NMM, ethyl acetate, -20 to 40 °C (R)-configuration 90.2 Stereoselective, pharmaceutical intermediate

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Introduction of various substituents on the phenyl ring, depending on the reagents used.

Scientific Research Applications

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The carbamate group can also interact with nucleophilic residues in proteins, leading to the formation of stable covalent bonds that modify the protein’s function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate 1-Hydroxyethyl C₁₃H₁₉NO₃ 237.29 Not Provided Hydroxyethyl group enhances hydrophilicity; Boc protection ensures stability.
Tert-butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 167886-56-8 Chlorine atom increases electrophilicity; used in lab-scale synthesis .
tert-butyl 4-(trifluoromethoxy)phenylcarbamate 4-Trifluoromethoxy C₁₂H₁₄F₃NO₃ 289.24 220107-35-7 Strong electron-withdrawing CF₃O group improves metabolic stability .
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate 4-Aminomethyl C₁₂H₁₈N₂O₂ 222.29 220298-96-4 Primary amine enables conjugation reactions; Boc protection facilitates storage .
tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate 4-Hydrazinecarbonyl C₁₂H₁₇N₃O₃ 251.28 197092-43-6 Hydrazine moiety allows for Schiff base formation; used in polymer chemistry .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves water solubility compared to the chlorophenethyl and trifluoromethoxy analogs, which are more lipophilic .
  • Stability : Boc-protected compounds generally exhibit stability in basic conditions but hydrolyze under strong acids. The trifluoromethoxy analog shows exceptional stability due to the electron-withdrawing CF₃O group .

Biological Activity

Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate (CAS No. 232597-44-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{3}

This compound features a tert-butyl group, a carbamate moiety, and a hydroxyethyl-substituted phenyl ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Mechanistic Insights : The compound's structure suggests it may interact with key proteins involved in cancer progression, potentially leading to cell cycle arrest and reduced tumor growth.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Inhibition of Pathogens : Research indicates that this compound can inhibit the growth of several pathogenic bacteria and fungi. It has been tested against strains such as Candida albicans and Aspergillus fumigatus, showing promising results in suppressing their growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity in FaDu cells with an IC50 value indicating effective concentrations for inducing apoptosis.
Study 2Showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Study 3Investigated the compound's potential as a therapeutic agent in various cancer models, highlighting its role in modulating apoptotic pathways.

Q & A

Q. Table 1. Comparative Solvent Effects on Synthesis Yield

SolventDielectric ConstantYield (%)Purity (HPLC)
DMF36.78599.5
Dichloromethane8.97298.0
THF7.56597.8

Q. Table 2. Hydrolytic Stability Across pH

pHk (h⁻¹)R² (Linear Fit)Dominant Mechanism
20.0140.996Acid-catalyzed
7.40.0060.992Neutral hydrolysis
100.0580.987Base-catalyzed

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Reactant of Route 2
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate

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